An In-depth Technical Guide to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD): Core Properties and Experimental Protocols
An In-depth Technical Guide to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD): Core Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD), a saturated aliphatic diol, is a critical monomer in the synthesis of advanced polymeric materials and a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the fundamental properties of TMCD, including its physicochemical characteristics, spectral data, and detailed experimental protocols for its synthesis and the separation of its isomers. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.
Core Properties
2,2,4,4-Tetramethyl-1,3-cyclobutanediol, with the CAS Number 3010-96-6, is a white crystalline solid.[1][2] It exists as a mixture of cis and trans isomers, which exhibit distinct physical properties.[1] The rigid and sterically hindered cyclobutane (B1203170) ring imparts unique characteristics to polymers derived from it, such as enhanced thermal stability and impact resistance.[3]
Physicochemical Properties
The fundamental physicochemical properties of TMCD are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O₂ | [2] |
| Molecular Weight | 144.21 g/mol | [4] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 126-134 °C (mixture of isomers) | [1] |
| Boiling Point | 210-215 °C | [2] |
| Density | 1.017 g/cm³ | [2] |
| Flash Point | 125 °F (51.7 °C) | [2] |
| Water Solubility | 61 g/L at 20 °C | [2] |
| LogP | 1.6 at 22.6 °C | [5] |
Isomer-Specific Properties
The cis and trans isomers of TMCD have distinct melting points and ring conformations. The separation of these isomers is crucial for specific applications, as their stereochemistry influences the properties of resulting polymers.
| Isomer | Melting Point (°C) | Ring Conformation | Reference(s) |
| cis-TMCD | ~163 | Non-planar | [1][6] |
| trans-TMCD | ~148 | Planar (dihedral angle of 0°) | [1][6] |
Synthesis Workflow
The industrial synthesis of TMCD is a multi-step process that begins with isobutyric anhydride (B1165640). The workflow involves the formation of a ketene (B1206846), its dimerization, and subsequent hydrogenation.
Experimental Protocols
The following protocols are derived from patent literature and provide a general methodology for the synthesis and separation of TMCD isomers. Researchers should adapt these procedures with appropriate safety precautions and laboratory techniques.
Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (Mixture of Isomers)
This process involves three main stages: pyrolysis, dimerization, and hydrogenation.[1]
Stage 1: Pyrolysis of Isobutyric Anhydride to Dimethylketene
-
Objective: To thermally crack isobutyric anhydride to produce dimethylketene.
-
Apparatus: A pyrolysis furnace equipped with a feeding system for the liquid anhydride and a means to collect the gaseous ketene product.
-
Procedure:
-
Heat the pyrolysis zone to a temperature between 350 °C and 600 °C.
-
Introduce isobutyric anhydride into the heated zone. The residence time is typically short, on the order of seconds.
-
The resulting dimethylketene is a reactive gas and is immediately carried to the next stage.
-
Stage 2: Dimerization of Dimethylketene
-
Objective: To dimerize the gaseous dimethylketene to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.
-
Procedure:
-
The dimethylketene gas spontaneously dimerizes upon cooling. This is often carried out in a suitable solvent to manage the reaction heat and facilitate handling.
-
The resulting product is 2,2,4,4-tetramethyl-1,3-cyclobutanedione, a solid.
-
Stage 3: Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
-
Objective: To reduce the diketone to the corresponding diol.
-
Apparatus: A high-pressure hydrogenation reactor.
-
Materials:
-
2,2,4,4-Tetramethyl-1,3-cyclobutanedione
-
Hydrogen gas
-
Hydrogenation catalyst (e.g., Ruthenium, Nickel, or Rhodium on a support)[1]
-
Solvent (e.g., an alcohol or hydrocarbon)
-
-
Procedure:
-
Charge the reactor with 2,2,4,4-tetramethyl-1,3-cyclobutanedione, solvent, and the hydrogenation catalyst.
-
Pressurize the reactor with hydrogen to a pressure typically ranging from 2.0 to 8.0 MPa.[7]
-
Heat the reaction mixture to a temperature between 140 °C and 200 °C with agitation.[7]
-
Monitor the reaction progress by hydrogen uptake.
-
Upon completion, cool the reactor, vent the excess hydrogen, and filter the catalyst.
-
The resulting solution contains a mixture of cis- and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol. The product can be isolated by crystallization or solvent evaporation.
-
Separation of cis and trans Isomers
A common method for separating the isomers involves the formation of diesters, followed by fractional crystallization.[6]
Step 1: Esterification of the Diol Mixture
-
Objective: To convert the diol mixture into their corresponding diesters (e.g., diformates or diacetates).
-
Procedure:
-
React the TMCD isomer mixture with an esterifying agent such as acetic anhydride or formic acid.[6]
-
The reaction conditions will depend on the chosen reagent.
-
Step 2: Fractional Crystallization of the Diesters
-
Objective: To separate the solid trans-diester from the liquid cis-diester.
-
Procedure:
-
The diacetate or diformate of trans-TMCD is typically a solid at room temperature, while the corresponding cis-diester is a liquid.[6]
-
Allow the reaction mixture to stand at room temperature to crystallize the trans-diester.
-
Separate the solid trans-diester by filtration. The liquid filtrate is enriched in the cis-diester.
-
Step 3: Hydrolysis of the Separated Diesters
-
Objective: To hydrolyze the separated diesters back to the pure diol isomers.
-
Procedure:
Spectral Data
The following tables summarize the key spectral data for TMCD. This information is crucial for the identification and characterization of the compound.
NMR Spectroscopy
| Nucleus | Isomer | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |
| ¹H-NMR | Mixture | 3.286, 3.146 | - | CH-OH | [8] |
| 0.982, 0.904, 0.835 | - | CH₃ | [8] | ||
| ¹³C-NMR | cis | - | - | - | [9] |
| trans | - | - | - | [10] |
Note: Specific peak assignments for the individual isomers from publicly available spectra are limited. The provided ¹H-NMR data is for a mixture of isomers.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3400 | O-H stretch (strong, broad) | |
| ~2960 | C-H stretch (aliphatic) | |
| ~1470 | C-H bend (methyl) | |
| ~1370 | C-H bend (gem-dimethyl) | |
| ~1050 | C-O stretch (secondary alcohol) |
Mass Spectrometry
| m/z | Interpretation | Reference(s) |
| 144 | Molecular ion [M]⁺ | [11] |
| 126 | [M - H₂O]⁺ | [11] |
| 70 | C₅H₁₀⁺ (from retro-Diels-Alder fragmentation) | |
| 57 | C₄H₉⁺ (tert-butyl cation) | [11] |
Safety and Handling
2,2,4,4-Tetramethyl-1,3-cyclobutanediol is a flammable solid and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Applications in Drug Development and Research
While TMCD is primarily used in the polymer industry, its rigid, well-defined stereochemistry makes it an interesting scaffold for medicinal chemistry and drug design. The diol functionality allows for further chemical modifications to create diverse libraries of compounds. Its use as a replacement for bisphenol A (BPA) in some applications also highlights its potential for developing biocompatible materials.[1]
Conclusion
2,2,4,4-Tetramethyl-1,3-cyclobutanediol is a compound with unique structural features that translate into valuable properties for material science and organic synthesis. This guide has provided a detailed overview of its fundamental characteristics, a clear representation of its synthesis pathway, and a compilation of experimental methodologies and spectral data to aid researchers in their work with this versatile diol.
References
- 1. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | 3010-96-6 [chemicalbook.com]
- 4. 2,2,4,4-四甲基-1,3-环丁二醇,异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 6. CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol - Google Patents [patents.google.com]
- 7. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol(3010-96-6) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
